Journal Name:Neurochemical Research
Journal ISSN:0364-3190
IF:4.414
Journal Website:http://link.springer.com/journal/11064
Year of Origin:1976
Publisher:Springer New York
Number of Articles Per Year:229
Publishing Cycle:Monthly
OA or Not:Not
Temporal drivers of textural complexity: A pilot study and analysis of simultaneous temporal dominance of sensations and temporal textural complexity data
Neurochemical Research ( IF 4.414 ) Pub Date: 2022-12-03 , DOI: 10.1111/joss.12807
The aim of this study was to assess the applicability of simultaneous methodologies to describe dynamic textural complexity. In a simultaneous task, temporal dominance of sensations (TDS) and temporal textural complexity (TTC) were performed in one session (n = 17). A further 18 participants performed TDS and TTC on separate occasions; data from the simultaneous and separate session were then compared. A further aim was to investigate the temporal nature of textural complexity—temporal drivers of textural complexity were examined, as well as ratings of textural complexity across time. Regression modeling and multivariate analyses indicated little difference in how the participants in the simultaneous and separate tasks performed; only minor differences in the use of TDS attributes were noted. Positive drivers included texture contrast and crumbly/particles, while smooth was a negative driver. Significant differences in TTC data separated into three time intervals were found; a trend of increasing textural complexity during mastication until a midway point followed by a decline emerged. Further research with larger samples is needed to support these findings. However, for the first time this work supports the use of simultaneous tasks in sensory evaluation and indicates the importance of temporality in direct ratings of complexity.
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Effects of time pressure on tourists' sensory consumption via the mediating role of salient motivation
Neurochemical Research ( IF 4.414 ) Pub Date: 2022-11-07 , DOI: 10.1111/joss.12801
This article explores the effects of time pressure through an experiment together with a pre-trip online survey. Through 405 samples, the results show that under time pressure, individuals prefer products or services with strong sensory stimulation in all five senses (i.e., gustatory, haptic, auditory, visual, and olfactory). Different from sensation seeking, sensory consumption is to measure preference for a certain sensory attribute of the same product. And salient motivation (i.e., desire for sensory contact) plays a mediating role in the effect of time pressure on strong sensory consumption. These findings provide insight into five sensory levels of consumer experience and put forward specific management implications for destinations.
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Glass volume or shape influence the aroma attributes of Cabernet Sauvignon dry red wine
Neurochemical Research ( IF 4.414 ) Pub Date: 2023-04-10 , DOI: 10.1111/joss.12828
The enjoyment of the wine depends not only on the properties of wine itself, but also on the wine glasses. The present study was designed to investigate whether the glass volume or shape would influence aroma attributes of Cabernet Sauvignon dry red wine. Sensory evaluation was conducted with a 12-member panel. Three-alternative forced-choice (3-AFC) tests were chosen to determine whether any difference in odors could be perceived among samples in glasses of two shapes (Bordeaux and Burgundy glasses) or in glasses of three volumes (350, 500, and 650 mL). Also, 12 participants evaluated their experience of “intensity,” “elegance,” and “overall aroma quality”, as well as descriptive analysis of the wine aroma. The results showed the wine was perceived as being more intense and more elegant in the glass with a smaller cuppa height and a bigger ratio between the maximum and opening diameter. These findings further support the idea that tasters' perceptions of wine aroma are influenced by the shape and volume of wine glasses, which are in part closely related to the parameters of the glasses.
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Does sensory quality assessed by beverage experts fit consumer acceptability? A study on cheongju
Neurochemical Research ( IF 4.414 ) Pub Date: 2023-05-23 , DOI: 10.1111/joss.12853
Cheongju is traditional fermented liquor consisting of the filtered moieties of rice wine. In this study, the sensory quality of cheongjus judged by beverage experts (e.g., sommeliers) were compared with its acceptability. Total 166 consumers evaluated the acceptability of the cheongju samples, and 10 sommeliers appraised the sensory quality. Descriptive analysis was conducted by 11 trained panelists, and the volatile compounds were identified by gas chromatography–mass spectrometry. Partial least square regression was performed to establish the association of the quality scores given by sommeliers (Y1) and the acceptability scores given by consumers (Y2) relative to the cheongju's sensory attributes or volatile compounds (Xs). The consumer acceptability was highly correlated with sweet notes and related volatile compounds, such as isoamyl alcohol. Conversely, sensory quality by sommeliers was highly correlated with sensory notes caused by alcoholic compounds. These results demonstrate how consumers' acceptance for cheongju may differ from a sommelier's quality appraisal.
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Open-ended question method investigation: A study with mashed potatoes
Neurochemical Research ( IF 4.414 ) Pub Date: 2022-12-12 , DOI: 10.1111/joss.12804
Twelve cultivars of potatoes were used for open-ended question (OEQ) method investigation. OEQs’ were examined for answer box number effect, questioning type, and compared to check-all-that-apply (CATA) in the difficulty of information generation for sensory profile development. Up to four small list-style answer boxes were recommended for OEQ information collection irrespective of questioning type. A focused questioning technique on specific modalities was found to generate information that is more actionable over-generalized questioning. The frequency of abstract words was lowest in texture focused open-ended questioning, followed by aroma or flavor. Overall, OEQ's generated rich information but were difficult to accomplish (more cognitively challenging to respond than CATA, potential ambiguous interpretation of certain terms and dimensionality reduction through data analysis). Irrespective of method type, some cultivars of potato (CO99076-6R, Purple Majesty, AC99330-1PY, and Rio Colorado) were found to have similar textures whereas Purple Majesty and Masquerade were similar in flavor. Purple Majesty, Masquerade, CO99076-6R, and AC99330-1PY were liked for their texture. Masquerade cultivar was highly liked for aroma, flavor, and texture over others.
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Evaluation of a sensory and cognitive online training tool for odor recognition in professional coffee tasters
Neurochemical Research ( IF 4.414 ) Pub Date: 2023-02-14 , DOI: 10.1111/joss.12819
The sense of smell plays an essential role in the sensory evaluation of coffee. However, a precise sensory evaluation also requires good memory and the ability to stay focused and concentrated. This study aimed to investigate the effect of an online sensory and cognitive training program on the odor recognition of 36 coffee aromas. A total of 44 coffee professionals participated in a randomized crossover trial. It consisted of an online training program with different sensory and cognitive tasks over two periods of 6 weeks. The participants were divided into three study groups for data analysis purposes: a Control-first group (n = 16), a matching Intervention-first group (n = 16), and a second Intervention-first-residual group (n = 12) to check for repeatability of the test results. On average, the participants improved their odor recognition score by 15% after 6 weeks of training (p < .01) and maintained a high-performance level after the control period. A positive correlation between completed training and improvement was observed (p < .001). The participants significantly improved their ability to detect the 36 Le Nez du Café aromas commonly used in the Specialty Coffee Association (SCA) and the Coffee Quality Institute (CQI) exam systems.
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Exploring cider website descriptions using a novel text mining approach
Neurochemical Research ( IF 4.414 ) Pub Date: 2023-05-30 , DOI: 10.1111/joss.12854
Rapid methods of text analysis are increasingly important tools for efficiently extracting and understanding communication within the food and beverage space. This study aimed to use frequency-based text mining and biterm topic modeling (BTM) as tools for analyzing how cider products are communicated and marketed on cider-producer websites for products made in Virginia, Vermont, and New York. BTM has been previously used to explore topics in small corpora of text data, and frequency-based text mining is efficient for exploring patterns of text across different documents or filters. The present dataset comprised 1115 cider products and their website descriptions extracted from 124 total cider-producer websites during 2020 and 2021. Results of the text mining analyses suggest that cider website descriptions emphasize food-pairing, production, and sensory quality information. Altogether, this research presents the text mining approaches for exploring food and beverage communication.
Detail
Effects of COVID-19 on sensory and cognitive perception of mild and severe diagnosed and recovered patients versus healthy consumers
Neurochemical Research ( IF 4.414 ) Pub Date: 2022-11-03 , DOI: 10.1111/joss.12798
The objective of this research was to analyze the effects of the SARS-CoV-2 virus on the sensory and cognitive perception of mild and severe COVID-19 diagnosed and recovered consumers versus healthy consumers. Three groups of 50 consumers each (healthy vs. mild and severe COVID-19 diagnosed with 30 days after recovery) were used for the evaluation of instant coffee stimuli in concentrations: 4.40, 2.93, 2.20, 1.76, and 1.47% weight (w)/volume (v) and determine their discriminating power, emotions, and memories. Sensory tests were performed remotely. Results indicated that healthy consumers perceived higher intensities in most of the sensory attributes (with the exception of Burnt-A, Bitter-T, Acid-T, and Astringent-T attributes) compared to consumers who presented mild and severe COVID-19. Therefore, consumers diagnosed with mild and severe COVID-19 had a higher discrimination power in the attributes smell, basic tastes, and flavor. Healthy consumers could only discriminate two attributes that correspond to basic flavors. Consumers with mild and severe COVID-19 diagnosis elicited the highest number of negatives emotions (such as bored, disgusted, worried, guilty, wild, and aggressive) and negative memories (disease, pain, death, hurt, obesity, conflict personal, addiction, stench poverty, and accident) than healthy consumers. It is concluded that there were no significant differences between the consumer panels for the identification of sensory attributes. However, P-Healthy consumers perceived the highest intensities in most sensory attributes compared to those in the PCOVID19-Mild and PCOVID19-Severe panels. Finally, consumers diagnosed with mild or severe COVID-19 used a higher number of emotions and memories than those of the healthy panel.
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Normative data for odor identification performance using the U-sniff test from Chinese children and adolescents
Neurochemical Research ( IF 4.414 ) Pub Date: 2023-07-11 , DOI: 10.1111/joss.12859
The sense of smell is essential in daily life. Children with olfactory dysfunction face a series of problems, so assessing olfactory function during early-life period is very important. The Universal Sniff (U-Sniff) test is a widely used measurement of odor identification ability in children and adolescents, although there is a lack of normative data in China. Therefore, the aim of this study was to establish normative data for the U-Sniff test in a large sample of healthy Chinese children and adolescents. A total of 922 healthy children and adolescents (441 boys, 481 girls) aged 6–17 years from China were involved in this study. Odor identification performance was assessed using the U-Sniff test. The U-Sniff test mean score across all participants was 10.50 ± 1.73 points (range 1–12). U-Sniff test scores increased with age, and no effects of sex or an interaction between age group and sex were recorded in this population.
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Image-based evaluation of beers at an online Pint of Science festival using projective mapping, check-all-that-apply, and acceptability
Neurochemical Research ( IF 4.414 ) Pub Date: 2023-05-04 , DOI: 10.1111/joss.12834
A total of n = 67 untrained attendants at an outreach science festival, online because of the COVID-19 pandemic but usually held at bars, used pictures of the brand logos to evaluate eight beers among the most commonly consumed in Spain. Projective mapping, acceptability and check-all-that-apply (CATA) were used, in all cases leading to a clear picture of the consumers' opinion. For projective mapping the panel provided four clear groups, the first dimension replicating the acceptability outcome and the second dimension separating the national beers from the foreign one. For CATA the panel differentiated beers on the basis of 8 of the 10 attributes considered. The best- and worst-rated beers in acceptability were associated, respectively, with positive and negative emotions from CATA, the worst-rated one being the only beer of type Pilsener and the one with the least alcohol.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学3区 BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
3.50 100 Science Citation Index Science Citation Index Expanded Not
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